molecular formula C18H18N2O3 B1387419 {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid CAS No. 1170601-59-8

{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid

Katalognummer: B1387419
CAS-Nummer: 1170601-59-8
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: LGAASPRLQSLXJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule incorporates a 3,4-dihydroquinoline scaffold, which is recognized as a privileged structure in the development of bioactive compounds . The 3,4-dihydroquinolin-1(2H)-one core, a close analog of the scaffold in this compound, is prevalent in numerous natural products and has been utilized in the discovery of molecules with various biological activities, including antitumor, antimicrobial, and antifungal properties . The primary research value of this compound lies in its potential as a precursor or pharmacophore for developing new therapeutic agents. Compounds based on the 3,4-dihydroquinoline scaffold have demonstrated significant biological activities. For instance, related derivatives have shown promising antioomycete activity against plant pathogens like Pythium recalcitrans , with some exhibiting higher in vitro potency than commercial agents . The mechanism of action for such active derivatives is often linked to the disruption of biological membrane systems in target organisms, as revealed through physiological, biochemical, and lipidomics analyses . Furthermore, the structural similarity to quinolin-4-one derivatives, which are known for their broad spectrum of biological activities including antibacterial and anticancer effects, suggests potential research pathways in oncology and infectious disease . The integration of the phenylacetic acid moiety may offer additional points for chemical modification, potentially influencing the compound's solubility, binding affinity, and overall pharmacokinetic profile. This makes it a valuable chemical tool for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

2-[4-(3,4-dihydro-2H-quinoline-1-carbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(22)12-13-7-9-15(10-8-13)19-18(23)20-11-3-5-14-4-1-2-6-16(14)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAASPRLQSLXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3,4-Dihydroquinolin-1(2H)-one Intermediate

  • Starting from o-chlorobenzoic acid, a sequence involving Ullmann condensation with aniline in the presence of potassium carbonate and copper oxide yields N-phenylsubstituted anthranilic acid.
  • This is converted into N-phenyl isatoic anhydride by reaction with ethyl chloroformate and triethylamine.
  • Subsequent condensation with diethyl malonate in the presence of sodium hydride in dimethylformamide (DMF) affords ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate.
  • Hydrolysis of this ester under acidic conditions (e.g., HCl in acetic acid) yields the corresponding quinoline carboxylic acid.

This sequence provides the quinoline scaffold necessary for further coupling.

Coupling with 4-Aminophenylacetic Acid

  • The quinoline carboxylic acid or its activated ester derivative is reacted with 4-aminophenylacetic acid.
  • Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used to activate the carboxyl group.
  • A base such as triethylamine is added to neutralize the acid formed during amide bond formation.
  • The reaction is typically conducted in an aprotic solvent like dichloromethane or DMF at room temperature or slightly elevated temperatures.
  • The product is purified by recrystallization or chromatographic techniques to achieve high purity.

Alternative Industrial Methods

  • For industrial scale, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
  • Optimization focuses on maximizing yield and minimizing by-products.
  • Purification may involve recrystallization from suitable solvents or chromatographic methods adapted for large scale.
Step Reagents/Conditions Notes
Ullmann condensation o-Chlorobenzoic acid, aniline, K2CO3, CuO Base and catalyst for C-N bond formation
Isatoic anhydride formation Ethyl chloroformate, triethylamine Activation of anthranilic acid
Quinoline ester formation Diethyl malonate, NaH, DMF Condensation to form quinoline ring
Ester hydrolysis HCl in acetic acid, reflux at 60 °C Converts ester to carboxylic acid
Amide coupling EDCI, triethylamine, 4-aminophenylacetic acid Formation of amide bond
  • The Ullmann condensation and subsequent steps typically yield 70-80% of intermediates.
  • Hydrolysis of the ester to the acid proceeds with yields around 85-90%.
  • Amide coupling reactions generally achieve yields of 75-85%, depending on reaction time and purification methods.
  • The overall multi-step synthesis provides the target compound in moderate to good overall yield (approximately 50-60% from starting materials).
  • Recrystallization from solvents such as ethanol, 2-propanol, or mixtures with water is commonly used.
  • Chromatographic purification (e.g., silica gel column chromatography) may be employed for laboratory scale.
  • Industrial processes favor crystallization methods for cost-effectiveness and scalability.
Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Reference
1 N-Phenylsubstituted anthranilic acid Ullmann condensation (K2CO3, CuO) 75-80
2 N-Phenyl isatoic anhydride Ethyl chloroformate, triethylamine 80-85
3 Ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate Diethyl malonate, NaH, DMF 74
4 Quinoline carboxylic acid Acid hydrolysis (HCl/acetic acid) 87
5 Final amide product EDCI, triethylamine, 4-aminophenylacetic acid 75-85

The preparation of {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid involves a well-established multi-step synthetic route starting from simple aromatic precursors. Key steps include the construction of the quinoline core, hydrolysis to the carboxylic acid, and amide bond formation with 4-aminophenylacetic acid. The use of coupling agents like EDCI and bases such as triethylamine under controlled conditions allows efficient synthesis of the target compound with good yields. Industrial adaptations focus on scalability and purification efficiency.

This synthesis pathway is supported by diverse research findings and is applicable for both laboratory and industrial production, making this compound accessible for further chemical and biological studies.

Analyse Chemischer Reaktionen

Types of Reactions

{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the quinoline moiety or other parts of the molecule.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown effectiveness against various drug-resistant bacteria, making it a potential candidate for developing new antibiotics .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Potential
Preliminary studies have suggested that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models, indicating its potential as a therapeutic agent in oncology .

Biochemical Applications

1. Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX). This inhibition can lead to reduced pain and inflammation, making it a candidate for pain management therapies .

2. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biochemical assays to study enzyme activity and protein interactions .

Material Science Applications

1. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its potential use in drug delivery systems. Research is ongoing to explore its effectiveness in improving the solubility and bioavailability of poorly soluble drugs .

2. Polymer Chemistry
In polymer science, derivatives of this compound are being explored for their role in synthesizing new polymers with enhanced mechanical properties and thermal stability. This application could lead to advancements in materials used for biomedical devices and packaging .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against MRSA strains; potential for new antibiotic development .
Study 2Anti-inflammatory EffectsShowed significant reduction in cytokine levels in vitro; implications for arthritis treatment .
Study 3Anticancer PotentialInduced apoptosis in breast cancer cells; reduced tumor size in xenograft models .

Wirkmechanismus

The mechanism of action of {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can bind to active sites, potentially inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Chloro and phenyl substitutions in ’s compound enhance steric bulk and electron-withdrawing effects, which may improve target selectivity but reduce solubility .
  • The hydrochloride salt in improves crystallinity and bioavailability, a common strategy for optimizing drug-like properties .

Functional Group Variations in the Acetic Acid Moiety

Compound Name Acetic Acid Modification Key Functional Impact Reference
This compound Phenylacetic acid with para-substituted carbonylamino group Enhances hydrogen-bonding capacity and rigidity
2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid Direct attachment of acetic acid to oxo-dihydroquinoline Increased acidity (pKa ~3.5) due to proximal ketone
4-Hydroxyphenylacetic acid Simple phenylacetic acid lacking quinoline Baseline for comparing quinoline’s pharmacological role

Key Observations :

  • Direct attachment of acetic acid to the quinoline core (e.g., ) simplifies the structure but may reduce metabolic stability due to increased exposure of the carboxylic acid group .

Biologische Aktivität

The compound {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid (CID 44122456) is a derivative of 3,4-dihydroquinoline, a class of compounds known for various biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD).

  • Molecular Formula: C18H18N2O3
  • Molecular Weight: 314.35 g/mol
  • Structural Features: The compound features a dihydroquinoline moiety linked to an acetic acid group through an amine bond, which may influence its biological interactions.

Anticancer Activity

Research indicates that compounds related to 3,4-dihydroquinoline exhibit significant anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives demonstrate potent antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
3cH460 (Lung carcinoma)4.9 ± 0.7
3cA-431 (Skin carcinoma)2.0 ± 0.9
3cHT-29 (Colon adenocarcinoma)4.4 ± 1.3
3cDU145 (Prostate carcinoma)12.0 ± 1.6
3cMCF7 (Breast adenocarcinoma)14.6 ± 3.9

These results suggest that the structural modifications in the dihydroquinoline framework can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .

Neuroprotective Effects

The compound's potential in treating neurodegenerative diseases has also been investigated, particularly its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer’s disease treatment:

CompoundTarget EnzymeIC50 (µM)
3eeeAChE0.28
3ehAChE0.34
3ehMAO-B2.81
3ehMAO-A0.91

The compound demonstrated mixed inhibition of AChE and competitive inhibition of MAO-B, indicating its potential as a dual-target agent for AD therapy .

The biological activity of this compound is attributed to its ability to interact with key neurotransmitter systems and enzymes involved in neurodegeneration and cancer proliferation:

  • Inhibition of AChE: Reduces the breakdown of acetylcholine, enhancing cholinergic transmission.
  • Inhibition of MAOs: Increases levels of monoamines such as serotonin and dopamine, which are often depleted in neurodegenerative conditions.

These mechanisms contribute to both neuroprotective effects and potential antidepressant properties.

Study on Anticancer Activity

In a study evaluating the anticancer effects of tetrahydroquinoline derivatives, this compound was found to significantly inhibit cell proliferation in several cancer cell lines compared to untreated controls. The study highlighted the importance of structural modifications for enhancing biological activity .

Study on Neuroprotective Effects

Another study focused on the neuroprotective capabilities of compounds derived from the dihydroquinoline scaffold showed that this compound could cross the blood-brain barrier (BBB) effectively. This property is crucial for developing treatments for neurological disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid?

  • Methodological Answer : A common approach involves reductive amination or coupling reactions using intermediates like 3,4-dihydroquinoline derivatives. For example, sodium triacetoxyborohydride (STAB) in acetic acid has been employed for analogous compounds to stabilize intermediates and improve yields . Key steps include:

  • Activation of the carbonyl group for amide bond formation.
  • Purification via column chromatography (e.g., silica gel) to isolate the product .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Compare chemical shifts with predicted values for dihydroquinoline and phenylacetic acid moieties .
  • ESI-MS : Confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N content).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Refer to safety protocols for structurally related compounds (e.g., 2-(3,4-dihydroquinolin-1(2H)-yl)propanoic acid):

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Store in a cool, dry environment away from oxidizers .
  • Dispose of waste via licensed facilities to comply with hazardous material regulations .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Catalyst Selection : Use STAB for selective reduction of imine intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Temperature Control : Maintain 0–25°C during sensitive steps to prevent side reactions .
  • Purity Monitoring : Track reaction progress via TLC and HPLC to isolate high-purity fractions .

Q. How should discrepancies in spectroscopic data (e.g., NMR, MS) between studies be resolved?

  • Methodological Answer :

  • Cross-Validation : Replicate analyses using multiple techniques (e.g., IR for functional groups, X-ray crystallography if crystals are obtainable) .
  • Purity Assessment : Check for residual solvents or unreacted intermediates via GC-MS or HPLC .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to identify structural anomalies .

Q. What methodologies assess the compound’s stability under varying pH or thermal conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC .
  • pH Profiling : Dissolve the compound in buffers (pH 1–12) and track decomposition kinetics using UV-Vis spectroscopy .
  • Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the amide bond) .

Q. How can researchers address low solubility in aqueous or organic solvents?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-water or ethanol-water mixtures to enhance solubility .
  • Salt Formation : Explore sodium or lithium salts to improve hydrophilicity .
  • Microwave-Assisted Dissolution : Apply controlled heating to disrupt crystalline lattice forces .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.